molecular formula C20H18ClN3OS2 B456632 2-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide

2-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide

Cat. No.: B456632
M. Wt: 416g/mol
InChI Key: QALBFCWVDVYPIY-UHFFFAOYSA-N
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Description

2-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a chlorinated phenyl group. This compound is part of a broader class of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s thiazole ring is known for its biological activity, making it a candidate for drug development, particularly in antimicrobial and anticancer research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

2-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H18ClN3OS2

Molecular Weight

416g/mol

IUPAC Name

2-chloro-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide

InChI

InChI=1S/C20H18ClN3OS2/c1-3-13-8-10-14(11-9-13)17-12(2)27-20(22-17)24-19(26)23-18(25)15-6-4-5-7-16(15)21/h4-11H,3H2,1-2H3,(H2,22,23,24,25,26)

InChI Key

QALBFCWVDVYPIY-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3Cl)C

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3Cl)C

Origin of Product

United States

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